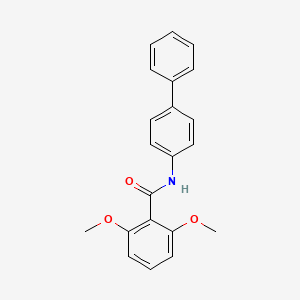![molecular formula C20H34N2O2 B5856490 N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide, also known as CPP-115, is a synthetic drug that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can help to reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and body. Studies have shown that it can increase the levels of GABA in the brain, which can help to reduce anxiety and depression. It can also reduce the risk of seizures in people with epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide has several advantages for lab experiments, including its potency and selectivity as a GABA aminotransferase inhibitor. It also has a relatively long half-life, which makes it easier to administer in experiments. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide can be synthesized using various methods, including the reaction of cyclohexanecarboxylic acid with piperidine and chloroform, followed by the reaction of the resulting compound with cyclohexyl isocyanate and N-methylmorpholine. Another method involves the reaction of 1-cyclohexyl-2-oxo-5-piperidinecarboxylic acid with N-methylcyclohexylamine, followed by the reaction of the resulting compound with chloroform and triethylamine.
Applications De Recherche Scientifique
N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce the symptoms of these disorders.
Propriétés
IUPAC Name |
N-[[1-(cyclohexanecarbonyl)piperidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)18-9-5-2-6-10-18/h16-18H,1-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNZPGKAXWWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)


![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)